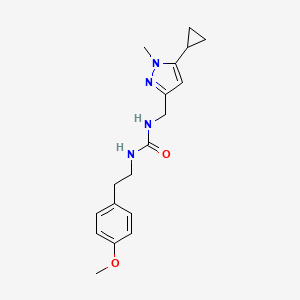![molecular formula C13H18N4O2 B2962757 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2361641-56-5](/img/structure/B2962757.png)
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridazine ring, a piperazine ring, and a prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Formation of the Prop-2-en-1-one Moiety: The prop-2-en-1-one moiety is formed through aldol condensation reactions.
The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[4-(6-Ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)prop-2-en-1-one: This compound shares a similar structure but lacks the pyridazine ring.
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: This compound has a similar prop-2-en-1-one moiety but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-[4-(6-ethoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-13(18)17-9-7-16(8-10-17)11-5-6-12(15-14-11)19-4-2/h3,5-6H,1,4,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRPKPSLMQYBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
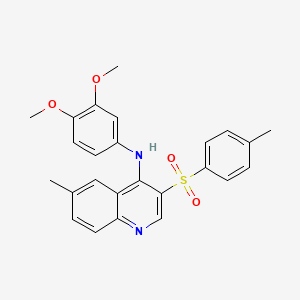
![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)
![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)

![tert-butyl N-[(3S)-5,5-dimethylpiperidin-3-yl]carbamate](/img/structure/B2962683.png)
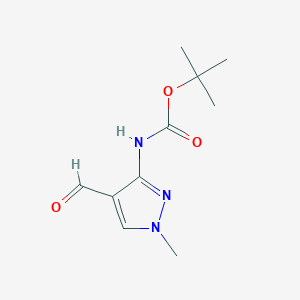
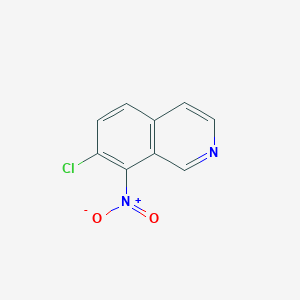
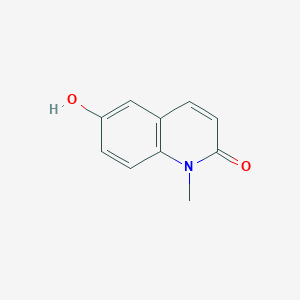
![9-(5-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2962688.png)
![1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxamide](/img/structure/B2962690.png)

